![molecular formula C14H21N3 B1522139 bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1209276-40-3](/img/structure/B1522139.png)

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Descripción general

Descripción

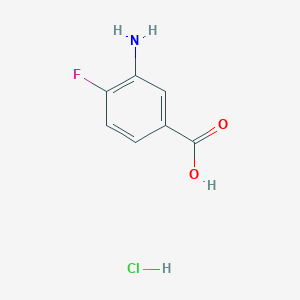

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .Aplicaciones Científicas De Investigación

Sensor Development

A study conducted by Jiang et al. (2015) synthesized mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) with a (p-dimethylamino)styryl group, which upon protonation, exhibited strong fluorescence, making it an effective pH probe. This highlights the compound's potential in developing sensitive and accurate pH sensors for various scientific and industrial applications (Jiang et al., 2015).

Material Science

In the realm of material science, Jo et al. (2013) explored bis(pyridinium salt)s with varying alkyl chain lengths and organic counterions, prepared through ring-transmutation reactions involving bis(pyrylium tosylate) with aliphatic amines. These compounds displayed unique thermal and optical properties, emitting blue light in both solution and solid states, indicating their potential in the development of novel materials for optical applications (Jo et al., 2013).

Polymer Chemistry

Ferruti et al. (2002) discussed poly(amido-amine)s (PAAs), synthetic tert-amino polymers obtained by stepwise polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s. These polymers are suitable for numerous biomedical and material applications due to their solubility, degradability, and the ability to form complex structures for heparin neutralization and anticancer conjugates (Ferruti et al., 2002).

Catalysis

A study on Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes by Tregubov et al. (2013) showcases the application of related compounds in catalysis. These complexes were active as catalysts for the intramolecular hydroamination of 4-pentyn-1-amine, demonstrating the potential for recyclable hydroamination catalysts in organic synthesis (Tregubov et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various biological targets .

Mode of Action

It’s known that the compound can exist in various sensitive electronic forms in accessible redox states . This suggests that it may interact with its targets through electron transfer processes .

Biochemical Pathways

The compound’s potential to exist in various redox states suggests that it may influence redox-related biochemical pathways .

Result of Action

The compound’s potential to exist in various redox states suggests that it may have a significant impact on cellular redox processes .

Action Environment

It’s known that the compound’s electronic forms can vary based on the presence of varying ancillary ligands , suggesting that its action may be influenced by the chemical environment.

Propiedades

IUPAC Name |

1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNZTXZFTNCGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)CNCC2=CC=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)